REACTION_CXSMILES
|
[Na].Br[C:3]1[N:4]([CH:18]2[CH2:23][CH2:22][CH2:21][CH2:20][O:19]2)[C:5]2[C:10]([N:11]=1)=[C:9]([NH2:12])[N:8]=[C:7]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])[N:6]=2.[CH3:24][OH:25]>>[CH2:14]([O:13][C:7]1[N:6]=[C:5]2[C:10]([N:11]=[C:3]([O:25][CH3:24])[N:4]2[CH:18]2[CH2:23][CH2:22][CH2:21][CH2:20][O:19]2)=[C:9]([NH2:12])[N:8]=1)[CH2:15][CH2:16][CH3:17] |^1:0|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 65° C. for 9 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo and 500 ml of water
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=NC(=C2N=C(N(C2=N1)C1OCCCC1)OC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |